Phenamil is a potent, synthetic, organic compound derived from amiloride. [, ] It is classified as a pyrazinoylguanidine derivative and acts as a selective inhibitor of epithelial sodium channels (ENaCs). [, , , ] Phenamil has played a significant role in scientific research, particularly in elucidating the structure and function of ENaCs and exploring its potential applications in various fields such as cell biology, microbiology, and tissue engineering. [, , , , , , , , , , , , , , , , , , , , , ]
Phenamil was first synthesized by Cragoe et al. in 1967 as part of research into amiloride analogs . The compound has been identified as a novel osteogenic small molecule, functioning as a stimulator of osteoblast differentiation from mesenchymal stem cells (MSCs) and enhancing mineralization processes .
The synthesis of Phenamil involves several chemical reactions, starting from amiloride. The process typically includes:
For example, the synthesis involves dissolving amiloride derivatives with specific reagents under controlled conditions to ensure high yield and purity .
Phenamil's molecular structure is characterized by:
The structural analysis reveals that the presence of the phenyl group is crucial for its interaction with biological targets, particularly in enhancing BMP signaling pathways .
Phenamil participates in various chemical reactions that are essential for its biological function:
These reactions are critical for its application in bone repair strategies.
The mechanism by which Phenamil exerts its effects involves:
This multifaceted mechanism underscores its potential in therapeutic applications related to bone health.
Phenamil exhibits several notable physical and chemical properties:
These properties are essential for its formulation into therapeutic agents.
Phenamil's primary applications lie within biomedical research and potential clinical therapies:
Phenamil (methoxyamiloride) is a potent, irreversible inhibitor of epithelial sodium channels (ENaC), exhibiting 30-100 times greater affinity than amiloride. Its mechanism involves binding to a conserved site within the ENaC α-subunit pore, specifically interacting with residues near the "degenerin" domain. This binding induces conformational changes that stabilize the channel in a closed state, thereby blocking Na⁺ permeation. Unlike amiloride, phenamil's hydrophobic substitutions (benzyl and methoxy groups) enhance membrane partitioning and prolong dwell time at the binding site, resulting in noncompetitive inhibition kinetics with slow dissociation rates [2] [8]. Recent cryo-electron microscopy studies reveal that phenamil binding allosterically disrupts proteolytic activation sites (e.g., furin cleavage domains), preventing the release of inhibitory tracts from ENaC γ-subunits. This dual action—direct pore occlusion and suppression of proteolytic activation—underlies its sustained antinatriuretic effects in renal and pulmonary epithelia [3] [8].
Table 1: Pharmacological Properties of Phenamil vs. Amiloride in ENaC Inhibition
Parameter | Phenamil | Amiloride |
---|---|---|
IC₅₀ (ENaC) | 0.03 μM | 0.3 μM |
Inhibition Kinetics | Noncompetitive | Competitive |
Dissociation Half-life | >60 minutes | 2–5 minutes |
Proteolytic Suppression | Yes | No |
While amiloride inhibits NHE isoforms (e.g., NHE1) at micromolar concentrations (IC₅₀ ~10 μM), phenamil demonstrates negligible activity against NHE even at 100 μM. This selectivity arises from structural differences in the inhibitor-binding pockets: NHE requires interaction with a conserved aspartate residue (Asp267 in human NHE1) within the ion translocation pathway, a site sterically hindered by phenamil’s bulky benzyl group. Molecular dynamics simulations confirm that phenamil’s extended hydrophobic moiety prevents optimal positioning in the NHE pore, whereas amiloride’s pyrazine ring aligns with Asp267 for competitive inhibition [2] [4]. Functional assays in renal proximal tubule cells show that phenamil (10 μM) reduces Na⁺ uptake by >90% in ENaC-expressing systems but has no effect on NHE-mediated pH recovery, unlike dimethylamiloride (DMA), a potent NHE blocker. This selectivity enables targeted studies of ENaC-dependent sodium reabsorption without confounding effects on intracellular pH regulation [2] [5].
Table 2: Selectivity Profile of Amiloride Derivatives in Ion Transport Systems
Compound | ENaC IC₅₀ (μM) | NHE1 IC₅₀ (μM) | Bacterial Stator IC₅₀ (μM) |
---|---|---|---|
Amiloride | 0.3 | 10 | >100 |
Phenamil | 0.03 | >100 | 5–10 |
HM2-16F* | 1.2 | >100 | 1.5 |
BB2-50F* | 0.8 | >100 | 1.0 |
*Novel amiloride derivatives from [2] .
Phenamil targets Na⁺-driven bacterial flagellar stators (e.g., PomA/PomB in Vibrio spp.), binding to a cytoplasmic cleft formed at the PomA-PomB interface. Cryo-EM structures (3.5–4.0 Å resolution) reveal that phenamil occupies a hydrophobic pocket adjacent to the ion translocation pathway, with its guanidinium group forming salt bridges with PomB-Asp24—a residue critical for Na⁺ coordination [6] [7]. This binding occludes the cytoplasmic Na⁺ exit site, preventing ion dissociation and torque generation. Key interactions include:
Mutations conferring phenamil resistance map to this binding interface: PomA-F22Y (transmembrane domain) and PomB-G215S (peptidoglycan-binding domain) reduce phenamil affinity by >50-fold. Notably, PomB-G215S induces allosteric distortion of the cytoplasmic domain, narrowing the phenamil-access channel. These structural insights facilitate rational design of next-generation motility inhibitors, such as BB2-50F, which overcomes common resistance mutations [2] [9].
Table 3: Phenamil Resistance Mutations in Bacterial Stator Complexes
Mutation | Domain | Effect on Phenamil IC₅₀ | Torque Reduction |
---|---|---|---|
PomA-F22Y | Transmembrane | 50-fold increase | 30% |
PomB-G215S | Peptidoglycan-binding | 100-fold increase | 25% |
PomB-P16S | Periplasmic loop | 20-fold increase | 40% |
Comprehensive List of Compounds
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7